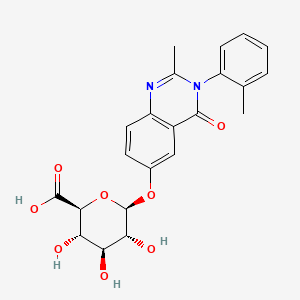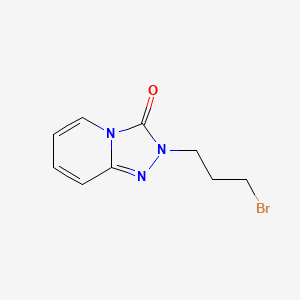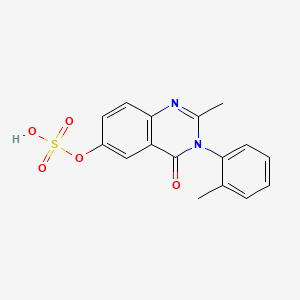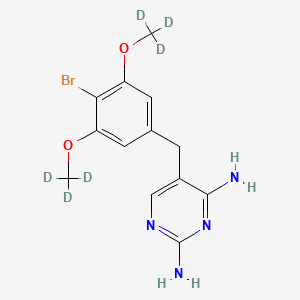
D-Phenylalanyl Nateglinide
Vue d'ensemble
Description
D-Phenylalanyl Nateglinide is a derivative of D-phenylalanine and is known for its role as an insulinotropic agent. It is primarily used in the treatment of type II diabetes mellitus. This compound stimulates the release of insulin from pancreatic beta-cells by inhibiting ATP-sensitive potassium channels in the presence of glucose .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: D-Phenylalanyl Nateglinide is synthesized from D-phenylalanine and trans-4-isopropyl cyclohexane carboxylic acid. The synthesis involves a multistep process that includes the formation of an amide bond between the D-phenylalanine and the carboxylic acid .
Industrial Production Methods: The industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to obtain the final product in its desired form .
Analyse Des Réactions Chimiques
Types of Reactions: D-Phenylalanyl Nateglinide undergoes various chemical reactions, including:
Oxidation: This reaction can be used to modify the phenylalanine moiety.
Reduction: Reduction reactions may be employed to alter the carboxylic acid group.
Substitution: Substitution reactions can be used to introduce different functional groups into the molecule
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenylalanine derivatives with altered aromatic rings, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
D-Phenylalanyl Nateglinide has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying insulinotropic agents and their mechanisms.
Biology: Researchers use it to investigate the regulation of insulin secretion and glucose metabolism.
Medicine: It is employed in clinical studies to evaluate its efficacy and safety in treating type II diabetes mellitus.
Industry: The compound is used in the pharmaceutical industry for the development of antidiabetic drugs
Mécanisme D'action
D-Phenylalanyl Nateglinide exerts its effects by binding to sulphonylurea receptors on pancreatic beta-cells. This binding leads to the closure of ATP-sensitive potassium channels, resulting in the depolarization of the cell membrane. The depolarization triggers the influx of calcium ions, which stimulates the exocytosis of insulin granules. This mechanism ensures a rapid and short insulin response, mimicking the physiological pattern of post-meal insulin release .
Comparaison Avec Des Composés Similaires
Repaglinide: Another insulinotropic agent with a similar mechanism of action but different pharmacokinetic properties.
Glyburide: A sulphonylurea that also stimulates insulin release but has a longer duration of action.
Glimepiride: Another sulphonylurea with a slower onset of action compared to D-Phenylalanyl Nateglinide
Uniqueness: this compound is unique due to its rapid onset and short duration of action, which reduces the risk of hypoglycemia and pancreatic beta-cell exhaustion. Its glucose-dependent mechanism of action ensures that insulin is released only when needed, providing better control of post-meal blood glucose levels .
Propriétés
IUPAC Name |
(2R)-3-phenyl-2-[[(2R)-3-phenyl-2-[(4-propan-2-ylcyclohexanecarbonyl)amino]propanoyl]amino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H36N2O4/c1-19(2)22-13-15-23(16-14-22)26(31)29-24(17-20-9-5-3-6-10-20)27(32)30-25(28(33)34)18-21-11-7-4-8-12-21/h3-12,19,22-25H,13-18H2,1-2H3,(H,29,31)(H,30,32)(H,33,34)/t22?,23?,24-,25-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMXSUTQQSCOJBE-MQSUGXTHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CCC(CC1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC3=CC=CC=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1CCC(CC1)C(=O)N[C@H](CC2=CC=CC=C2)C(=O)N[C@H](CC3=CC=CC=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H36N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80744172 | |
| Record name | N-[4-(Propan-2-yl)cyclohexane-1-carbonyl]-D-phenylalanyl-D-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80744172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
464.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
944746-48-9 | |
| Record name | D-Phenylalanyl nateglinide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0944746489 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-[4-(Propan-2-yl)cyclohexane-1-carbonyl]-D-phenylalanyl-D-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80744172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | D-PHENYLALANYL NATEGLINIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XC84TK3YA9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[(Dimethylamino)(hydroxy)methylidene]-1,5-dihydro-4H-imidazol-4-one](/img/structure/B585811.png)






![2S-[(1-Carboxyethyl)amino]-benzenebutanoic Acid Methyl Benzyl Ester Maleate](/img/structure/B585823.png)
![(2S,3S,4S,5R,6R)-6-[[1-carboxy-2-[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]ethyl]sulfanylcarbonylamino]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B585828.png)

